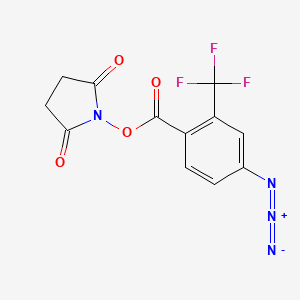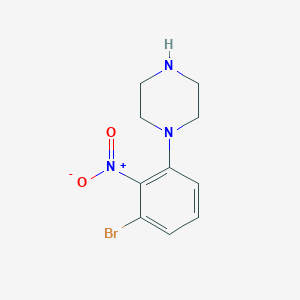![molecular formula C13H11Cl2N5O B1384769 6-chloro-N-(3-chloro-4-méthoxyphényl)-1-méthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1040662-49-4](/img/structure/B1384769.png)
6-chloro-N-(3-chloro-4-méthoxyphényl)-1-méthyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Vue d'ensemble
Description
This compound is a pyrimidine derivative . Pyrimidine is a key structural component of a variety of important biological molecules . A large number of pyrimidine derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antiviral, antioxidant, anti-proliferative, anti-inflammatory, antiplasmodial, and anticancer .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrimidine ring substituted with various groups . The two inhibitors bind in an L-shaped conformation with a chloroaromatic ring buried deeply in the S1 pocket. The opposite end of these compounds contains a basic substituent that extends into the S4 binding site. A chlorinated phenyl ring bridges the substituents in the S1 and S4 pockets via amide linkers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 350.3±32.0 °C . Other properties such as solubility, stability, and reactivity are not detailed in the search results.Applications De Recherche Scientifique
Agents antibactériens
Ce composé a été utilisé dans la conception et la synthèse de nouveaux dérivés de la pléuromutiline, qui sont de puissants inhibiteurs contre Staphylococcus aureus (S. aureus). Ces dérivés ont montré des activités antibactériennes in vitro prometteuses contre les souches standard et les souches cliniques de S. aureus, y compris le Staphylococcus aureus résistant à la méthicilline (SARM). Les dérivés, tels que le composé 22c, ont démontré une bonne capacité antibactérienne avec des concentrations minimales inhibitrices (CMI) comparables à celles des antibiotiques existants comme la tiamuline .
Développement de molécules bioorganiques
Le composé sert de bloc de construction crucial en chimie bioorganique pour développer des molécules ayant des applications thérapeutiques potentielles. Sa structure permet l'introduction de divers substituants, ce qui peut conduire à la création d'un large éventail de molécules bioactives présentant des propriétés spécifiques adaptées à diverses cibles biologiques .
Études d'amarrage moléculaire
Dans le domaine de la biologie computationnelle, ce composé a été utilisé dans des études d'amarrage moléculaire pour prédire comment il s'insère dans la poche de liaison des ribosomes bactériens. Ceci est crucial pour comprendre le mécanisme d'action des agents antibactériens et pour concevoir des médicaments ayant une efficacité accrue et une résistance réduite .
Analyse de la cinétique bactéricide
La recherche impliquant ce composé comprend l'étude de sa cinétique bactéricide. Par exemple, le composé 22c dérivé de celui-ci a été observé pour tuer le SARM de manière dépendante du temps, effectuant une cinétique bactéricide plus rapide que le médicament de référence tiamuline. Ce type d'analyse est essentiel pour déterminer la posologie et la fréquence d'administration des nouveaux médicaments antibactériens .
Pharmacocinétique et développement de médicaments
Les dérivés du composé ont été évalués in vivo à l'aide de modèles animaux, tels que le modèle d'infection de la cuisse murine neutropénique. Ces études sont essentielles pour évaluer la pharmacocinétique et déterminer l'activité bactéricide in vivo des nouveaux médicaments, ce qui constitue une étape cruciale du processus de développement de médicaments .
Profil de sécurité et de toxicité
Le profilage de sécurité est une autre application importante. Les dérivés du composé ont été testés pour leur cytotoxicité sur diverses lignées cellulaires, telles que RAW 264.7, Caco-2 et 16-HBE. S'assurer que les nouveaux médicaments n'inhibent pas de manière significative la viabilité cellulaire aux doses thérapeutiques est un aspect fondamental de l'évaluation préclinique de la sécurité des médicaments .
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit a variety of biological activities .
Mode of Action
The nature of these interactions and the resulting changes would depend on the specific targets of the compound .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties would determine the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities, including antibacterial, antiviral, antioxidant, anti-proliferative, anti-inflammatory, antiplasmodial, and anticancer activities .
Safety and Hazards
Orientations Futures
The future directions of research on this compound could involve further exploration of its biological activities, particularly its anticoagulant activity . Additionally, the development of more efficient synthesis methods and the investigation of its other potential applications could be areas of future research.
Analyse Biochimique
Biochemical Properties
6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways and cellular processes . Additionally, the compound binds to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine on cells are diverse and depend on the cell type and context. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound can induce apoptosis (programmed cell death) by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . In other cell types, it may alter metabolic processes by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases and receptors, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the target . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions ultimately result in changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. For example, low doses may modulate signaling pathways without causing toxicity, whereas high doses can induce toxic effects, such as liver damage or immune system suppression . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in glycolysis, leading to reduced glucose metabolism . Additionally, it may affect the activity of enzymes in the citric acid cycle, altering energy production and cellular respiration .
Propriétés
IUPAC Name |
6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N5O/c1-20-12-8(6-16-20)11(18-13(15)19-12)17-7-3-4-10(21-2)9(14)5-7/h3-6H,1-2H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXDKWWLXUQBPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B1384694.png)
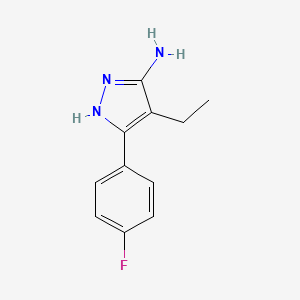
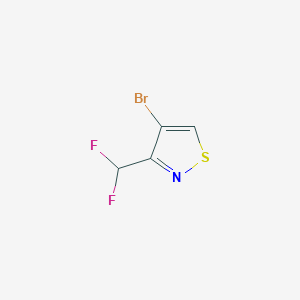
![1,3-Bis[4-(3-oxomorpholino)phenyl]urea](/img/structure/B1384697.png)
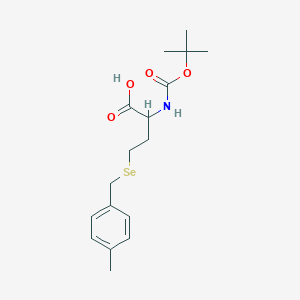
![4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384700.png)
